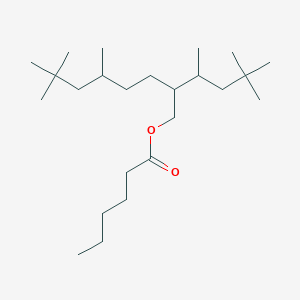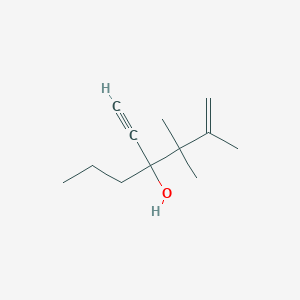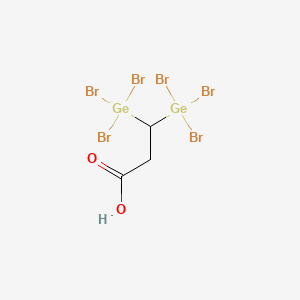
3,3-Bis(tribromogermyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Bis(tribromogermyl)propanoic acid is an organogermanium compound characterized by the presence of two tribromogermyl groups attached to a propanoic acid backbone
Métodos De Preparación
The synthesis of 3,3-Bis(tribromogermyl)propanoic acid typically involves the reaction of germanium tetrachloride with a suitable organic precursor under controlled conditions. The reaction is carried out in the presence of a solvent such as tetrahydrofuran (THF) and a base like triethylamine to facilitate the substitution of chlorine atoms with tribromogermyl groups. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .
Análisis De Reacciones Químicas
3,3-Bis(tribromogermyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding germanium oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of germanium hydrides.
Aplicaciones Científicas De Investigación
3,3-Bis(tribromogermyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in various organic transformations.
Biology: The compound’s unique properties make it a subject of study in the development of new biomaterials and bioactive molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 3,3-Bis(tribromogermyl)propanoic acid involves the interaction of its germanium atoms with various molecular targets. The tribromogermyl groups can form coordination complexes with other molecules, influencing their reactivity and stability. The compound’s effects are mediated through pathways involving the formation of germanium-oxygen or germanium-carbon bonds, which can alter the chemical and physical properties of the target molecules .
Comparación Con Compuestos Similares
3,3-Bis(tribromogermyl)propanoic acid can be compared with other similar compounds, such as:
3,3-Bis(trimethylgermyl)propanoic acid: This compound has trimethylgermyl groups instead of tribromogermyl groups, resulting in different reactivity and applications.
3,3-Bis(trichlorogermyl)propanoic acid: The presence of trichlorogermyl groups makes this compound more reactive towards nucleophilic substitution reactions compared to its tribromogermyl counterpart.
3,3-Bis(trifluorogermyl)propanoic acid: The trifluorogermyl groups impart unique electronic properties to the compound, making it useful in specific applications.
Propiedades
Número CAS |
92567-99-2 |
|---|---|
Fórmula molecular |
C3H4Br6Ge2O2 |
Peso molecular |
696.7 g/mol |
Nombre IUPAC |
3,3-bis(tribromogermyl)propanoic acid |
InChI |
InChI=1S/C3H4Br6Ge2O2/c4-10(5,6)2(1-3(12)13)11(7,8)9/h2H,1H2,(H,12,13) |
Clave InChI |
ZHXKSUFATYJVHG-UHFFFAOYSA-N |
SMILES canónico |
C(C([Ge](Br)(Br)Br)[Ge](Br)(Br)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



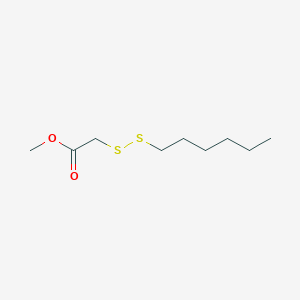
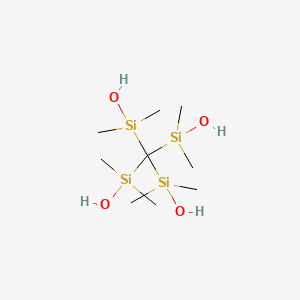
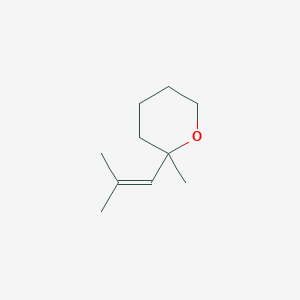
![Silane, [(2,3-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-](/img/structure/B14349076.png)
![Dibromobis[(propan-2-yl)oxy]silane](/img/structure/B14349081.png)
![2-[2-(Pyridin-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B14349095.png)
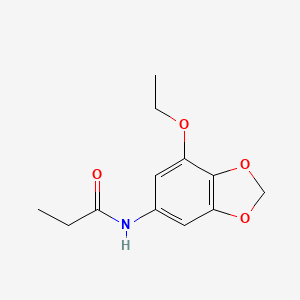
![1-(Octadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14349097.png)
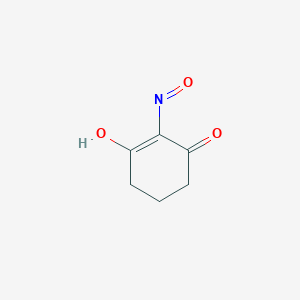
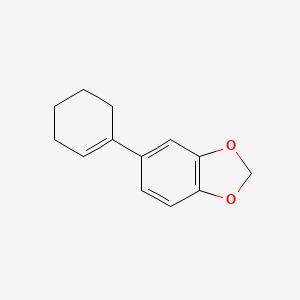
![Ethyl {bis[(trimethylsilyl)oxy]phosphoryl}(difluoro)acetate](/img/structure/B14349121.png)
